2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate
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Overview
Description
2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate is an organic compound with the molecular formula C10H19O7P and a molecular weight of 282.23 g/mol . This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate typically involves the reaction of diethyl phosphite with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used
Scientific Research Applications
2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Explored for its potential use in drug development, especially in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Triethyl phosphonoacetate: Similar in structure but used primarily in the Horner-Wadsworth-Emmons reaction.
Diethyl benzylphosphonate: Known for its antimicrobial properties.
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate: Used in organic synthesis for forming carbon-phosphorus bonds.
Uniqueness
2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate is unique due to its versatile reactivity and wide range of applications in different fields. Its ability to undergo various chemical reactions and its potential in antimicrobial research make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
102248-87-3 |
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Molecular Formula |
C10H18O7P- |
Molecular Weight |
281.22 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C10H19O7P/c1-4-15-10(13)8(9(11)12)7-18(14,16-5-2)17-6-3/h8H,4-7H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
BGXSQHLZASLSIT-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CP(=O)(OCC)OCC)C(=O)[O-] |
Origin of Product |
United States |
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